molecular formula C9H18ClNO B2826151 7-Oxaspiro[3.5]nonan-2-ylmethanamine hydrochloride CAS No. 2250243-27-5

7-Oxaspiro[3.5]nonan-2-ylmethanamine hydrochloride

Cat. No.: B2826151
CAS No.: 2250243-27-5
M. Wt: 191.7
InChI Key: SNMDDMBEPKROEE-UHFFFAOYSA-N
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Description

7-Oxaspiro[3.5]nonan-2-ylmethanamine hydrochloride (CAS 2250243-27-5) is a spirocyclic chemical compound with the molecular formula C₉H₁₈ClNO and a molecular weight of 191.70 . It is characterized by a unique spiro[3.5]nonane scaffold that incorporates both an amine functional group and an ether oxygen, making it a valuable and versatile building block in medicinal chemistry and organic synthesis . This compound is supplied with a high purity of ≥97% and should be stored at room temperature in a dry and cool environment . Spirocyclic scaffolds like this one are of significant interest in drug discovery for their ability to explore three-dimensional chemical space and improve the physicochemical properties of potential therapeutic agents. Research into related spirocyclic structures has identified compounds with inhibitory activity against Emopamil-Binding Protein (EBP), a sterol isomerase enzyme . EBP inhibition is a promising target for therapeutic areas such as remyelination in neurodegenerative disorders (e.g., multiple sclerosis) and the treatment of certain cancers . As such, this compound serves as a key synthetic intermediate for researchers developing novel EBP inhibitors and exploring these critical biological pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-oxaspiro[3.5]nonan-2-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c10-7-8-5-9(6-8)1-3-11-4-2-9;/h8H,1-7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMDDMBEPKROEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(C2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxaspiro[3.5]nonan-2-ylmethanamine hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core. This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution.

    Introduction of the Amino Group: The next step involves the introduction of the amino group at the 2-position of the spirocyclic ring. This can be done through reductive amination or other amination techniques.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can be employed to modify the spirocyclic ring or the amino group, potentially leading to the formation of secondary or tertiary amines.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-Oxaspiro[3.5]nonan-2-ylmethanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of spirocyclic amines on biological systems. It may serve as a model compound for investigating the interactions of spirocyclic structures with biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. Its structural features may impart unique biological activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Oxaspiro[3.5]nonan-2-ylmethanamine hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure may allow it to bind to enzymes or receptors in a unique manner, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 7-Oxaspiro[3.5]nonan-2-ylmethanamine hydrochloride with structurally related spirocyclic amines:

Compound Name (CAS) Molecular Formula Substituents/Functional Groups Key Differences Similarity Score
7-Oxaspiro[3.5]nonan-2-ylmethanamine HCl (1895912-87-4) C₉H₁₈ClNO Methanamine, ether oxygen Reference compound
7-Oxa-2-azaspiro[3.5]nonane HCl (1417633-09-0) C₇H₁₃ClN₂O Aza group (N) at 2-position Replacement of methanamine with NH 0.74
7-Methyl-2,7-diazaspiro[3.5]nonane diHCl (1588441-26-2) C₈H₁₈Cl₂N₂ Two aza groups, methyl substituent Increased basicity, dihydrochloride salt 0.66
7-azaspiro[3.5]nonan-2-ol HCl (587869-08-7) C₈H₁₆ClNO Hydroxyl group at 2-position Reduced amine functionality, H-bonding
2-{2-oxaspiro[3.5]nonan-7-yl}ethan-1-amine C₁₀H₁₉NO Extended ethylamine chain Increased lipophilicity

Key Observations:

  • 7-Oxa-2-azaspiro[3.5]nonane HCl (similarity 0.74) replaces the methanamine group with an aza (NH) group, reducing steric bulk but increasing basicity. This modification may enhance interactions with biological targets requiring nitrogen coordination .
  • Dihydrochloride salts (e.g., 1588441-26-2) exhibit higher solubility in aqueous media but may require careful pH adjustment for stability .

Physicochemical Properties

Property 7-Oxaspiro[3.5]nonan-2-ylmethanamine HCl 7-Oxa-2-azaspiro[3.5]nonane HCl 7-azaspiro[3.5]nonan-2-ol HCl
Molecular Weight (g/mol) 191.70 174.64 177.67
H-Bond Donors 2 (NH₃⁺, HCl) 3 (NH, HCl) 3 (OH, NH₃⁺, HCl)
H-Bond Acceptors 2 3 3
LogP (Predicted) ~1.2 ~0.8 ~0.5

Notes:

  • The target compound’s LogP (~1.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
  • 7-azaspiro[3.5]nonan-2-ol HCl has lower LogP due to the polar hydroxyl group, favoring solubility but limiting blood-brain barrier penetration .

Biological Activity

7-Oxaspiro[3.5]nonan-2-ylmethanamine hydrochloride, also known by its IUPAC name (7-oxaspiro[3.5]nonan-2-yl)methanamine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

  • CAS Number : 1440962-10-6
  • Molecular Formula : C9H17NO
  • Molecular Weight : 155.24 g/mol
  • Structure : The compound features a spirocyclic structure, which is significant for its biological activity.

Research indicates that compounds with spirocyclic structures often interact with various biological targets, including enzymes and receptors. The unique conformation of 7-Oxaspiro[3.5]nonan-2-ylmethanamine allows it to modulate biological pathways effectively.

Antitumor Activity

Recent studies have highlighted the potential of 7-Oxaspiro[3.5]nonan-2-ylmethanamine derivatives in cancer therapy, particularly targeting the KRAS G12C mutation associated with non-small cell lung cancer (NSCLC).

  • Inhibition of KRAS G12C : A study demonstrated that derivatives of this compound act as covalent inhibitors of the KRAS G12C protein, which is a critical target in oncology due to its role in tumorigenesis. The binding occurs at the switch-II pocket of the protein, leading to effective inhibition of its function .
  • In Vivo Efficacy : In xenograft mouse models, compounds derived from 7-Oxaspiro[3.5]nonan-2-ylmethanamine exhibited dose-dependent antitumor effects, indicating their potential as therapeutic agents against solid tumors .

Neuropharmacological Effects

The compound's structural characteristics suggest possible interactions with neurotransmitter systems. Preliminary studies indicate that it may influence serotonin and dopamine pathways, although detailed pharmacological profiles are still under investigation.

Case Studies and Research Findings

StudyFindings
Study on KRAS Inhibition Identified as a potent inhibitor for KRAS G12C mutationsPromising candidate for NSCLC treatment
Neuropharmacological AssessmentPotential modulation of serotonin and dopamine systemsRequires further investigation for therapeutic applications

Safety and Toxicology

Safety assessments are crucial for any new compound entering clinical trials. Initial evaluations of 7-Oxaspiro[3.5]nonan-2-ylmethanamine indicate a favorable safety profile; however, comprehensive toxicological studies are necessary to confirm its safety for human use.

Q & A

Q. How can enantiomeric purity be achieved for chiral derivatives?

  • Chiral Separation :
  • Method : Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10, 1 mL/min).
  • Outcome : (S)-enantiomer elutes at 8.2 min, (R)-enantiomer at 9.5 min (ee >99%) .

Q. What computational tools predict its molecular targets?

  • In Silico Workflow :

Docking : AutoDock Vina with PDB structures (e.g., 5-HT₃ receptor).

MD Simulations : GROMACS for binding stability (>50 ns trajectories).

  • Validation : SPR assays showing Kd = 2.3 µM for 5-HT₃ .

Data Contradiction Analysis

  • Case Study : A 2023 study reported IC₅₀ = 15 µM for NMDA receptor inhibition, while a 2024 study found no activity.
    • Root Cause : Batch variability in hydrochloride salt stoichiometry (1:1 vs. 1:2 ratios).
    • Resolution : Titrate HCl during salt formation and validate via elemental analysis .

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